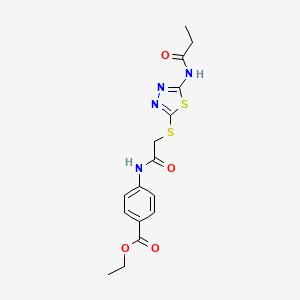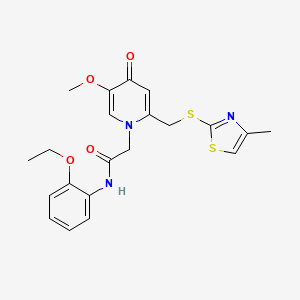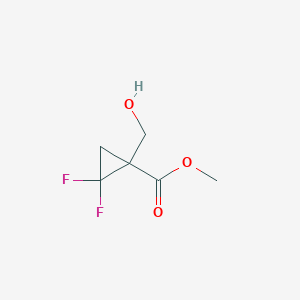
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . This compound is characterized by the presence of a cyclopropane ring substituted with two fluorine atoms, a hydroxymethyl group, and a carboxylate ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural features and reactivity.
科学的研究の応用
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors followed by fluorination and esterification reactions. One common method involves the reaction of a cyclopropane derivative with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms . The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable base. Finally, the carboxylate ester group is formed through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure high purity of the final product.
化学反応の分析
Types of Reactions
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: 2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylic acid.
Reduction: 2,2-Difluoro-1-(hydroxymethyl)cyclopropane-1-methanol.
Substitution: 2,2-Difluoro-1-(azidomethyl)cyclopropane-1-carboxylate.
作用機序
The mechanism of action of methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, the fluorine atoms can enhance the compound’s binding affinity to certain proteins, while the hydroxymethyl group can participate in hydrogen bonding interactions. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
Methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate: Unique due to the presence of both fluorine atoms and a hydroxymethyl group on the cyclopropane ring.
Methyl 2,2-difluorocyclopropane-1-carboxylate: Lacks the hydroxymethyl group, resulting in different reactivity and biological properties.
Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate: Lacks the fluorine atoms, affecting its chemical stability and interactions with biological targets.
Uniqueness
This compound stands out due to its combination of fluorine atoms and a hydroxymethyl group, which confer unique chemical and biological properties. The presence of fluorine atoms enhances the compound’s metabolic stability and binding affinity to proteins, while the hydroxymethyl group provides additional sites for chemical modification and interaction with biological targets.
特性
IUPAC Name |
methyl 2,2-difluoro-1-(hydroxymethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c1-11-4(10)5(3-9)2-6(5,7)8/h9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAYOJWUUXEOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1(F)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2692310.png)
![5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2692313.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2692315.png)
![[3-(1H-Pyrazol-5-yl)pyridin-4-yl]methanamine;trihydrochloride](/img/structure/B2692318.png)

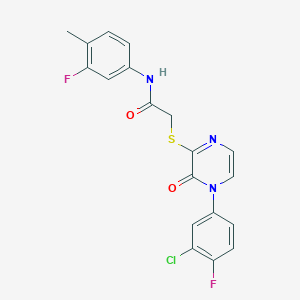

![1-[2-(azetidin-1-yl)ethyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B2692323.png)
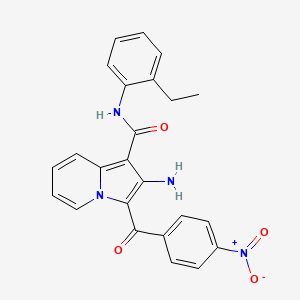

![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dichlorophenyl)-2-hydroxy-2-methylpropanamide](/img/structure/B2692327.png)
